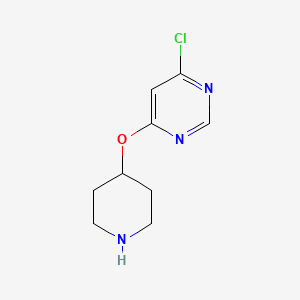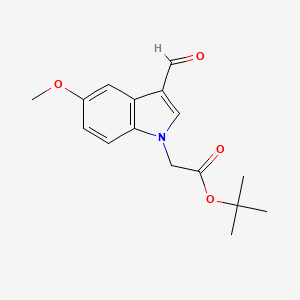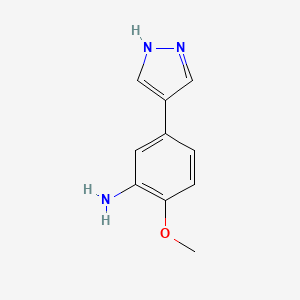![molecular formula C13H8F3N3 B13485676 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13485676.png)
1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a phenyl group at position 1 and a trifluoromethyl group at position 5. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired pyrazolo[3,4-b]pyridine scaffold. Industrial production methods often utilize similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving hydrogenation.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, contributing to its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
Trifluoromethyl-substituted pyrazoles: These compounds have a trifluoromethyl group but lack the fused pyridine ring, resulting in different chemical and physical properties
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenyl and a trifluoromethyl group, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H8F3N3 |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)10-6-9-7-18-19(12(9)17-8-10)11-4-2-1-3-5-11/h1-8H |
InChI Key |
FDFHIJHNPBPCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(C=C3C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


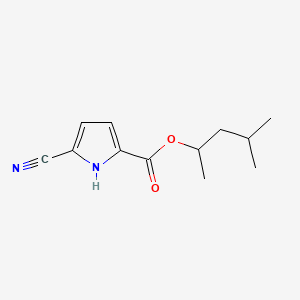


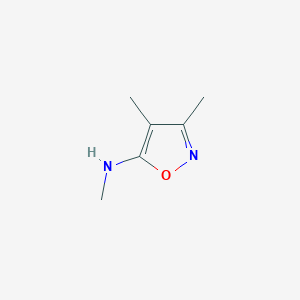
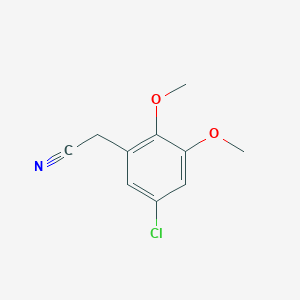
![9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride](/img/structure/B13485618.png)
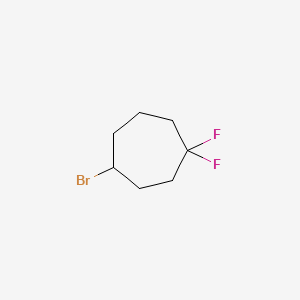
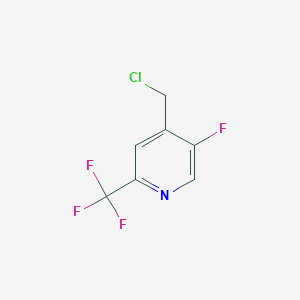

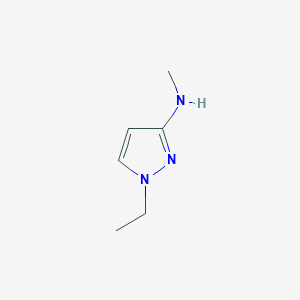
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one](/img/structure/B13485654.png)
